molecular formula C13H17N3S B1483806 2-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine CAS No. 2098087-43-3

2-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine

Cat. No.: B1483806
CAS No.: 2098087-43-3
M. Wt: 247.36 g/mol
InChI Key: ARZQGIUXONBEGK-UHFFFAOYSA-N
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Description

2-((4-(Thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine is a heterocyclic compound featuring a pyrazole core substituted with a thiophene ring at the 4-position and a piperidine moiety connected via a methylene bridge. The methylene linker enhances conformational flexibility, which may influence binding interactions with biological targets .

Properties

IUPAC Name

2-[(4-thiophen-2-ylpyrazol-1-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-2-6-14-12(4-1)10-16-9-11(8-15-16)13-5-3-7-17-13/h3,5,7-9,12,14H,1-2,4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZQGIUXONBEGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2C=C(C=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thiophene derivatives with pyrazole intermediates. The resulting compound features a piperidine ring, which enhances its pharmacological properties. The structural formula can be represented as follows:

C13H16N4S\text{C}_{13}\text{H}_{16}\text{N}_4\text{S}

Crystallographic Data

Crystallographic studies reveal that the compound forms orthorhombic crystals with significant intermolecular interactions, which may influence its biological activity. Table 1 summarizes key crystallographic parameters:

ParameterValue
Space GroupPna2(1)
a (Å)19.4988(9)
b (Å)19.5060(9)
c (Å)9.2893(4)
Volume (ų)3533.1(3)
Z8

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrazole, including the target compound, exhibit significant antimicrobial activity against various pathogens. In vitro tests have shown that the minimal inhibitory concentration (MIC) values for related compounds range from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL, indicating strong bactericidal effects against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The pyrazole moiety is recognized for its anticancer potential. Research indicates that compounds containing this structure can inhibit the proliferation of cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and H460 (lung cancer). Molecular docking studies suggest that these compounds may act on specific targets involved in tumor growth regulation .

Anti-inflammatory Effects

Compounds similar to this compound have also demonstrated anti-inflammatory properties. Studies indicate that they can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in response to lipopolysaccharide (LPS) stimulation .

Case Studies

Case Study 1: A study evaluated the efficacy of pyrazole derivatives in a mouse model of inflammation, where treatment resulted in a significant reduction in edema and inflammatory markers compared to control groups.

Case Study 2: In another investigation, the compound was tested against several human cancer cell lines, showing an IC50 value of approximately 15μM15\,\mu M, highlighting its potential as a chemotherapeutic agent.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. This interaction can lead to modulation of cellular processes, contributing to its antimicrobial and anticancer effects.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology:

  • Anticancer Properties : Research indicates that pyrazole derivatives, including those with thiophene moieties, can exhibit significant anticancer activity. For instance, compounds containing the pyrazole structure have been shown to inhibit the growth of various cancer cell lines, including HepG2 (human liver cancer) and others . The presence of the thiophene ring may enhance this activity due to its electron-donating properties.
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial effects against several bacterial and fungal strains. Some derivatives have shown potency greater than standard antibiotics, suggesting their potential as new antimicrobial agents .
  • Anti-inflammatory Effects : Pyrazole compounds are known for their anti-inflammatory properties. The introduction of a thiophene ring may further enhance these effects, making such compounds valuable in treating inflammatory diseases .

One-Pot Synthesis

A notable method involves a one-pot synthesis using DABCO as an eco-friendly catalyst. This method allows for the efficient formation of pyrazoline derivatives from readily available precursors .

Cyclization Reactions

The compound can also be synthesized via cyclization reactions involving thiophene and pyrazole derivatives. The reaction conditions typically include refluxing in ethanol or other solvents, which allows for the formation of the desired heterocyclic structures .

Therapeutic Potential

The diverse biological activities of 2-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine suggest several therapeutic applications:

Cancer Therapy

Given its anticancer properties, this compound could be developed into a new class of chemotherapeutic agents targeting specific cancer pathways.

Antimicrobial Treatments

With rising antibiotic resistance, compounds like this compound could serve as novel antimicrobial agents.

Anti-inflammatory Drugs

The anti-inflammatory potential opens avenues for developing treatments for chronic inflammatory conditions such as arthritis or inflammatory bowel disease.

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action for compounds related to this compound:

StudyFindings
Demonstrated significant cytotoxicity against HepG2 cells with derivatives showing enhanced activity due to substituents like fluorine.
Explored the anti-inflammatory effects of pyrazole compounds, suggesting mechanisms involving inhibition of pro-inflammatory cytokines.
Investigated antimicrobial properties, revealing some derivatives outperforming traditional antibiotics against resistant strains.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

a) 4-(1H-Pyrazol-1-yl)Piperidine Hydrochloride (CAS: 691-327-3)
  • Structure : Direct linkage between pyrazole and piperidine; lacks thiophene and methylene bridge.
  • The rigid direct attachment limits conformational flexibility compared to the target compound’s methylene bridge.
  • Implications : Simplified structure may offer easier synthesis but reduced versatility in modulating electronic properties .
b) 4-[3-(4-Chlorophenyl)-1H-Pyrazol-5-yl]Piperidine
  • Structure : Pyrazole substituted with 4-chlorophenyl at the 3-position; piperidine directly attached.
  • Key Differences : Chlorophenyl introduces an electron-withdrawing group, contrasting with thiophene’s electron-donating nature. Direct piperidine linkage restricts rotational freedom.
  • Implications : Chlorophenyl may enhance metabolic stability but reduce solubility compared to thiophene .
c) 1-Methyl-4-[4-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl]Piperidine (CAS: 1083326-46-8)
  • Structure : Boronate ester at pyrazole’s 4-position; methyl group on piperidine.
  • Key Differences : Boronate ester enables cross-coupling reactions (e.g., Suzuki-Miyaura), absent in the thiophene-containing target compound. Methyl substitution on piperidine alters steric and electronic profiles.
  • Implications : Utility as a synthetic intermediate for derivatization, unlike the target compound’s focus on inherent activity .

Functional Group Analysis

Compound Pyrazole Substituent Piperidine Linkage Notable Functional Groups
Target Compound Thiophen-2-yl Methylene bridge Thiophene, flexible linker
4-(1H-Pyrazol-1-yl)Piperidine HCl None Direct Basic piperidine
4-[3-(4-Chlorophenyl)-1H-Pyrazol-5-yl]Piperidine 4-Chlorophenyl Direct Chlorophenyl (electron-withdrawing)
PharmaBlock PBXA8027 Tetramethylboronate Direct Boronate ester (synthetic handle)

Q & A

Q. How can researchers optimize the synthesis of 2-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine to improve yield and purity?

  • Methodological Answer : Optimization involves selecting appropriate coupling reagents, controlling reaction temperatures, and using inert atmospheres (e.g., nitrogen). For example, in analogous piperidine-pyrazole systems, reactions in dichloromethane with NaOH under reflux yielded >90% purity after column chromatography . Intermediate purification via recrystallization or flash chromatography is critical. Monitoring reaction progress with TLC or HPLC ensures minimal byproduct formation. Adjusting stoichiometry of thiophene derivatives (e.g., 2-thiopheneboronic acid) during Suzuki-Miyaura coupling can enhance yield .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer :
  • X-ray crystallography : Use SHELXL for high-resolution refinement, particularly for resolving piperidine ring conformations and pyrazole-thiophene torsion angles. SHELX’s robust handling of twinned data is advantageous for complex crystals .
  • Spectroscopy : ¹H/¹³C NMR (δ 7.2–8.1 ppm for thiophene protons, δ 2.5–4.0 ppm for piperidine CH₂ groups) and IR (C-N stretches at ~1250 cm⁻¹) confirm functional groups. Mass spectrometry (ESI-MS) validates molecular weight .

Q. What safety protocols are critical when handling this compound during synthesis?

  • Methodological Answer : Adhere to hazard codes H315 (skin irritation) and H319 (eye damage). Use PPE (gloves, goggles), fume hoods, and avoid exposure to moisture (risk of exothermic decomposition). Quench reactions with ice-cold water, and store the compound in airtight containers under nitrogen at –20°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Methodological Answer :
  • Modify substituents : Replace the thiophene ring with furan or phenyl groups to assess electronic effects on target binding. Introduce methyl or halogens at the pyrazole 4-position to probe steric tolerance .
  • Assay selection : Use kinase inhibition assays (e.g., EGFR or JAK2) and cellular viability tests (MTT assay) to correlate structural changes with activity. For neuropharmacology, receptor-binding studies (e.g., serotonin 5-HT₆) are relevant due to piperidine’s prevalence in CNS-targeting drugs .

Q. How should researchers address discrepancies in pharmacological data between in vitro and in vivo models?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma protein binding and metabolic stability (e.g., liver microsomes) to identify bioavailability issues. Low logP values (<3) suggest poor membrane permeability, requiring prodrug strategies .
  • Model selection : Compare rodent pharmacokinetics with humanized models (e.g., CYP3A4-transgenic mice) to account for interspecies metabolic differences. Dose-response curves in both models can reconcile efficacy gaps .

Q. What strategies are effective in resolving contradictory crystallographic data during refinement?

  • Methodological Answer :
  • Twinning analysis : Use SHELXD to detect twinning operators and refine data with the HKLF5 format in SHELXL. For ambiguous electron density (e.g., piperidine chair vs. boat conformers), apply restraints (FLAT, DELU) and validate with R-free values .
  • Multi-conformer modeling : For flexible regions (e.g., the methylene linker), employ PART instructions in SHELXL to model alternative conformations with occupancy refinement .

Q. How can computational methods complement experimental data in studying this compound’s interactions?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to predict binding modes to targets like kinases or GPCRs. Validate with MD simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling : Train models with descriptors like PSA (60–70 Ų for blood-brain barrier penetration) and pKa (~13.2 for basic piperidine) to prioritize derivatives for synthesis .

Data Contradiction Analysis

Q. How to interpret conflicting results in thermal stability studies (e.g., DSC vs. TGA)?

  • Methodological Answer :
  • DSC : Endothermic peaks at 180–200°C may indicate melting, while exothermic events suggest decomposition. Compare with TGA weight loss profiles; discrepancies arise if decomposition occurs before melting.
  • Mitigation : Perform simultaneous DSC-TGA (SDTA) under inert atmosphere (N₂) to decouple melting and degradation events. Cross-reference with variable-temperature XRD to track structural changes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
Reactant of Route 2
2-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine

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